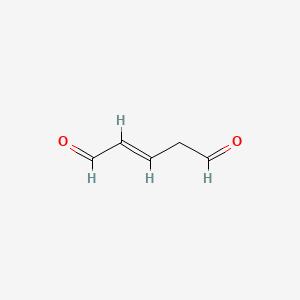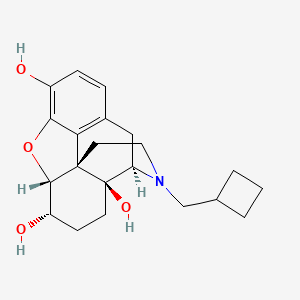
(2S)-2-isopropylmalate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-isopropylmalate(2-) is a 2-isopropylmalate(2-) with S-configuration at the chiral centre. It is a conjugate base of a (2S)-2-isopropylmalic acid.
Aplicaciones Científicas De Investigación
1. Mitochondrial Import and Localization in Yeast
(2S)-2-isopropylmalate(2-) is crucial in yeast mitochondrial functions. A study showed that a significant portion of 2-isopropylmalate synthase activity, associated with this compound, is localized in the mitochondrial matrix of yeast (Hampsey, Lewin, & Kohlhaw, 1983).
2. Inhibitor of 3-Isopropylmalate Dehydrogenase
2-O-methyl-3-isopropylmalate, an analog of (2S)-2-isopropylmalate(2-), acts as an uncompetitive inhibitor of 3-isopropylmalate dehydrogenase, an enzyme involved in leucine biosynthesis (Chiba, Eguchi, Oshima, & Kakinuma, 1997).
3. Role in Leucine Biosynthesis
Research on Thermus thermophilus indicated that (2S)-2-isopropylmalate(2-) is crucial in leucine biosynthesis. Studies have explored the kinetic mechanism and reaction pathway of isopropylmalate dehydrogenase involved in this process (Pirrung, Han, & Nunn, 1994).
4. Antimicrobial and Antioxidant Activities
In the context of wine chemistry, 2-isopropylmalic acid was found to exhibit antimicrobial properties against food-borne pathogens and displayed mild antioxidant activity (Ricciutelli et al., 2020).
5. Enzyme Structure and Activity
Studies on the enzyme structure of beta-isopropylmalate dehydrogenase, related to (2S)-2-isopropylmalate(2-), have provided insights into its role in yeast leucine biosynthesis (Hsu & Kohlhaw, 1980).
6. Detoxification of Aluminum Ions
2-Isopropylmalic acid was found to reduce aluminum toxicity in Saccharomyces cerevisiae by chelating Al(III) ions, preventing their entry into cells (Suzuki et al., 2007).
7. Homologs in Thermus thermophilus HB27
Two homologs of 2-isopropylmalate synthase in Thermus thermophilus HB27 were found to play significant roles in the biosynthesis of leucine and isoleucine, further emphasizing the importance of (2S)-2-isopropylmalate(2-) in amino acid biosynthesis (Yoshida, Kosono, & Nishiyama, 2018).
Propiedades
Fórmula molecular |
C7H10O5-2 |
|---|---|
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
(2S)-2-hydroxy-2-propan-2-ylbutanedioate |
InChI |
InChI=1S/C7H12O5/c1-4(2)7(12,6(10)11)3-5(8)9/h4,12H,3H2,1-2H3,(H,8,9)(H,10,11)/p-2/t7-/m0/s1 |
Clave InChI |
BITYXLXUCSKTJS-ZETCQYMHSA-L |
SMILES isomérico |
CC(C)[C@@](CC(=O)[O-])(C(=O)[O-])O |
SMILES |
CC(C)C(CC(=O)[O-])(C(=O)[O-])O |
SMILES canónico |
CC(C)C(CC(=O)[O-])(C(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




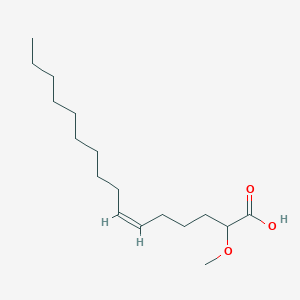
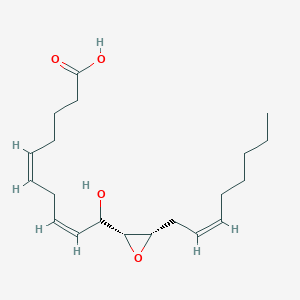
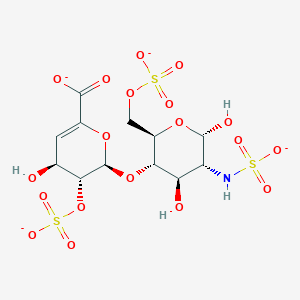

![(2S,3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B1235467.png)
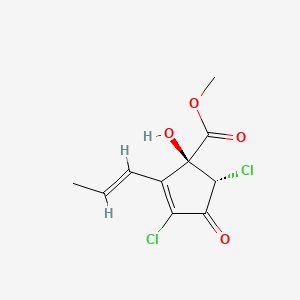

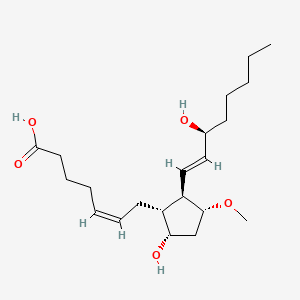
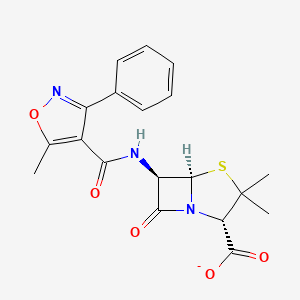
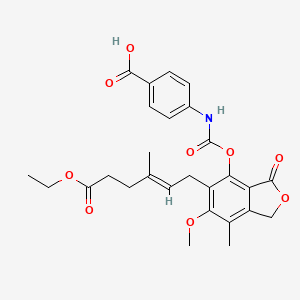
![methyl (Z)-7-[(1R,2R,3R,5S)-2-(5-cyclohexyl-3-hydroxypentyl)-3,5-dihydroxycyclopentyl]hept-5-enoate](/img/structure/B1235475.png)
